123C4

EPHA4 Ephrin receptor Receptor tyrosine kinase

ALS researchers face the challenge of distinguishing EPHA4-specific effects from confounding off-target activity. 123C4 is a first-generation, competitive EPHA4 agonist (Ki=0.65 μM, KD=0.42 μM for the LBD) with ~10-fold selectivity over EPHA3 and no detectable EPHA2 binding. Key features: • Induces receptor internalization-a mechanism absent in EPHA4 antagonists. • Published in vivo efficacy: prolongs survival in SOD1(G93A) ALS mice. • ITC-characterized thermodynamic parameters support robust biophysical SAR studies. For procurement managers: ≥98% purity (batch-specific CoA); stock held across 1-100 mg sizes; cold-chain shipping available.

Molecular Formula C43H47ClN8O6
Molecular Weight 807.3 g/mol
CAS No. 2034159-30-1
Cat. No. B604928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name123C4
CAS2034159-30-1
Synonyms123C4
Molecular FormulaC43H47ClN8O6
Molecular Weight807.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN
InChIInChI=1S/C43H47ClN8O6/c1-58-32-9-11-36-34(23-32)28(24-48-36)14-18-47-41(55)37(20-27-12-16-46-17-13-27)51-42(56)38(19-26-4-6-30(44)7-5-26)52-43(57)39(50-40(54)3-2-15-45)21-29-25-49-35-10-8-31(53)22-33(29)35/h4-13,16-17,22-25,37-39,48-49,53H,2-3,14-15,18-21,45H2,1H3,(H,47,55)(H,50,54)(H,51,56)(H,52,57)/t37-,38-,39-/m0/s1
InChIKeySRCCZHZOKZJHOK-IGMOWHQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

123C4 EPHA4 Agonist Selection Guide


123C4 is a first-generation synthetic peptide agonist that binds competitively to the receptor tyrosine kinase EPHA4 with a Ki of 0.65 μM [1]. The molecule exhibits a KD of 0.42 μM for the isolated EPHA4 ligand-binding domain and demonstrates approximately 10-fold selectivity over the closely related receptor EPHA3, with no detectable binding to EPHA2 under identical experimental conditions [2]. In cellular models, 123C4 triggers receptor internalization via endocytosis, effectively removing EPHA4 from the cell surface, a mechanism that distinguishes it from EPHA4 antagonists [3]. The compound has demonstrated efficacy in protecting motor neurons from ALS-astrocyte-induced toxicity and prolongs survival in the SOD1(G93A) mouse model of amyotrophic lateral sclerosis [2] [4].

Why 123C4 Cannot Be Substituted


EPHA4-targeting agents exhibit fundamental functional differences—agonists, antagonists, and ephrin-based ligands each trigger distinct downstream signaling cascades and cellular outcomes [1]. 123C4 functions specifically as an agonist, inducing receptor internalization and potentially removing pro-apoptotic unbound EPHA4 from the cell surface, a mechanism not replicated by antagonists or by other receptor tyrosine kinase inhibitors [1] [2]. Furthermore, within the class of EPHA4 agonists, 123C4's affinity, selectivity profile, aqueous solubility, and in vivo efficacy profile differ significantly from both earlier linear/cyclic peptides and newer-generation derivatives such as 150D4, 150E7, and 150E8 [3]. Interchanging 123C4 with a different EPHA4 agonist without quantitative justification risks altering the effective dose, the degree of receptor occupancy, and the experimental outcome in models of ALS or EPHA4-dependent processes. The following quantitative evidence section provides the necessary comparator data to inform a scientifically rigorous procurement decision.

123C4 vs. EPHA4 Comparators: Quantitative Evidence


EPHA4 Affinity and Selectivity Profile

123C4 binds to the EPHA4 ligand-binding domain with a KD of 0.42 μM and exhibits 10-fold selectivity over the most closely related receptor, EPHA3, which has a KD of 4.55 μM under the same experimental conditions [1]. No detectable binding to EPHA2 was observed [1]. This selectivity profile is a key differentiator from other EPHA4-targeting agents that may exhibit broader ephrin receptor cross-reactivity.

EPHA4 Ephrin receptor Receptor tyrosine kinase Amyotrophic lateral sclerosis

Affinity & Solubility vs. Next-Gen Agonists

In a direct comparative study, 123C4 exhibits an EPHA4 Kd of 425.4 nM and an aqueous solubility of approximately 100 μM [1]. Newer-generation EPHA4 agonists 150D4, 150E7, and 150E8 demonstrate improved affinity (Kd values of 111.5 nM, 128.7 nM, and 94.3 nM, respectively) and markedly enhanced aqueous solubility (>50 mM) [1]. This quantifies the trade-off between 123C4 as a well-characterized first-generation agonist and newer derivatives with improved biophysical properties.

EPHA4 agonist Drug development Solubility ALS

In Vivo Efficacy in ALS Mouse Model

Daily intraperitoneal administration of 123C4 (30 mg/kg in saline) to SOD1(G93A) mice significantly prolonged survival compared to saline-treated controls [1]. 123C4 treatment increased the average survival time from disease onset to endpoint and prolonged overall lifespan in SOD1(G93A) mice, with a survival benefit comparable to that observed in EphA4+/− heterozygous knockout mice [1]. This in vivo validation establishes 123C4 as a benchmark EPHA4 agonist for ALS-related preclinical studies.

Amyotrophic lateral sclerosis In vivo efficacy Survival SOD1 mouse model

123C4 Recommended Application Scenarios


EPHA4-Specific Signaling Dissection

The defined 10-fold selectivity of 123C4 for EPHA4 over EPHA3, and inactivity against EPHA2, makes it suitable for experiments where EPHA4-specific activation must be distinguished from effects mediated by closely related ephrin receptors [1]. Researchers studying EPHA4-dependent processes—such as axon guidance, synaptic plasticity, or motor neuron survival—can use 123C4 to activate EPHA4 with minimal confounding cross-reactivity [1].

In Vivo Benchmark for ALS Preclinical Studies

123C4 is one of the few EPHA4 agonists with published in vivo survival data in the SOD1(G93A) ALS mouse model [2]. This established efficacy makes 123C4 the appropriate positive control or reference compound for studies evaluating novel EPHA4-targeting therapeutics or combination strategies in ALS [2] [3]. Its use as a benchmark enables cross-study comparability in the ALS research community.

EPHA4 Ligand-Receptor Biophysics

The extensive thermodynamic characterization of 123C4 binding to EPHA4-LBD—including KD, ΔH, and TΔS values determined by ITC—positions 123C4 as a valuable probe for biophysical studies of EPHA4 conformational dynamics and ligand-induced receptor activation [1]. Its selectivity profile and established binding parameters provide a robust baseline for structure-activity relationship studies aimed at optimizing EPHA4 agonist potency and selectivity [1] [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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